REACTION_CXSMILES
|
C(OC(=O)NC(=N)C1C=CC(CNC([C@H]2N3C(=O)C(NS(C)(=O)=O)=CN=C3CC2)=O)=CC=1)(C)(C)C.C(OC(=O)NC(C1C=CC(CNC([C@H]2N3C(=O)C(N(CC)CC)=CN=C3CC2)=O)=CC=1)=N)(C)(C)C.C(OC(=O)NC(=N)C1C=CC(CNC([C@H]2N3C(=O)C([NH:98][S:99]([C:102]4[C:111]5[C:106](=[CH:107][CH:108]=[CH:109][CH:110]=5)[CH:105]=[CH:104][CH:103]=4)(=[O:101])=[O:100])=CN=C3CC2)=O)=CC=1)(C)(C)C>>[C:102]1([S:99]([NH2:98])(=[O:100])=[O:101])[C:111]2[C:106](=[CH:107][CH:108]=[CH:109][CH:110]=2)[CH:105]=[CH:104][CH:103]=1
|
Name
|
30a
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NC(C1=CC=C(C=C1)CNC(=O)[C@@H]1CCC=2N1C(C(=CN2)NS(=O)(=O)C2=CC=CC1=CC=CC=C21)=O)=N)=O
|
Name
|
16a
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NC(C1=CC=C(C=C1)CNC(=O)[C@@H]1CCC=2N1C(C(=CN2)NS(=O)(=O)C)=O)=N)=O
|
Name
|
intermediate 3a
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NC(=N)C1=CC=C(C=C1)CNC(=O)[C@@H]1CCC=2N1C(C(=CN2)N(CC)CC)=O)=O
|
Name
|
1-napthylene sulfonyl chloride
|
Quantity
|
39.8 mg
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)S(=O)(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.7 mg | |
YIELD: PERCENTYIELD | 30% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |